molecular formula C8H12O B14614170 3-Ethyl-2,4-dimethylcyclobut-2-en-1-one CAS No. 57634-44-3

3-Ethyl-2,4-dimethylcyclobut-2-en-1-one

Katalognummer: B14614170
CAS-Nummer: 57634-44-3
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: XXFTUEXNBZQSAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2,4-dimethylcyclobut-2-en-1-one is an organic compound with a unique structure characterized by a cyclobutene ring substituted with ethyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylcyclobut-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2,4-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions typically use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of halogenated cyclobutene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2,4-dimethylcyclobut-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutene chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2,4-dimethylcyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethyl-2-butene: A similar compound with a different substitution pattern on the cyclobutene ring.

    3-Ethyl-2-methylcyclobut-2-en-1-one: Another related compound with a different arrangement of ethyl and methyl groups.

Uniqueness

3-Ethyl-2,4-dimethylcyclobut-2-en-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups on the cyclobutene ring provides distinct steric and electronic effects, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

57634-44-3

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

3-ethyl-2,4-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C8H12O/c1-4-7-5(2)8(9)6(7)3/h5H,4H2,1-3H3

InChI-Schlüssel

XXFTUEXNBZQSAM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=O)C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.